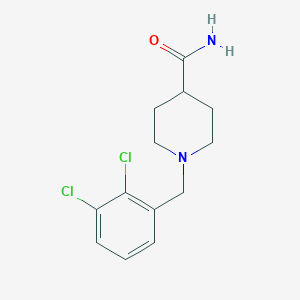
bis(2-fluorophenyl) 2-pyridinylamidophosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(2-fluorophenyl) 2-pyridinylamidophosphate, commonly known as DFMO, is a chemical compound that has been widely researched for its potential therapeutic applications in cancer treatment. DFMO is a reversible inhibitor of ornithine decarboxylase (ODC), an enzyme that is involved in the biosynthesis of polyamines, which are essential for cell growth and proliferation. In
作用機序
DFMO exerts its anti-cancer effects by inhibiting bis(2-fluorophenyl) 2-pyridinylamidophosphate, which is involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their overproduction has been implicated in the development and progression of cancer. By inhibiting bis(2-fluorophenyl) 2-pyridinylamidophosphate, DFMO reduces the levels of polyamines in cancer cells, thereby slowing down their growth and proliferation. DFMO has also been shown to induce apoptosis, or programmed cell death, in cancer cells, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
DFMO has been shown to have both biochemical and physiological effects. Biochemically, DFMO reduces the levels of polyamines in cancer cells, which leads to reduced cell growth and proliferation. Physiologically, DFMO has been shown to have minimal toxicity in normal cells, making it a promising candidate for cancer treatment. DFMO has also been shown to have anti-inflammatory effects, which may contribute to its potential use in the treatment of parasitic infections.
実験室実験の利点と制限
DFMO has several advantages for lab experiments, including its specificity for bis(2-fluorophenyl) 2-pyridinylamidophosphate inhibition, its reversible nature, and its low toxicity in normal cells. However, DFMO also has some limitations, including its instability in aqueous solutions, its low solubility in water, and its potential for off-target effects.
将来の方向性
There are several future directions for the research on DFMO. One area of focus is the development of new synthesis methods to increase the yield and purity of the compound. Another area of focus is the investigation of DFMO's potential use in combination with other chemotherapeutic agents for cancer treatment. Additionally, there is ongoing research on the use of DFMO in the treatment of parasitic infections, as well as its potential use in other disease areas, such as neurodegenerative disorders and inflammatory diseases. Overall, DFMO holds promise as a potential therapeutic agent for a variety of diseases, and further research is needed to fully explore its potential.
合成法
DFMO can be synthesized through a multi-step process that involves the reaction of 2-fluorobenzaldehyde with 2-pyridinecarboxaldehyde, followed by the addition of phosphoryl chloride and ammonia. The resulting product is then purified through recrystallization and column chromatography. The synthesis of DFMO has been optimized over the years to increase the yield and purity of the compound.
科学的研究の応用
DFMO has been extensively studied for its potential therapeutic applications in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including melanoma, neuroblastoma, and colon cancer. DFMO has also been investigated for its potential use in combination with other chemotherapeutic agents, such as 5-fluorouracil and cisplatin, to enhance their anti-cancer effects. In addition to cancer treatment, DFMO has also been studied for its potential use in the treatment of parasitic infections, such as African sleeping sickness and Chagas disease.
特性
IUPAC Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F2N2O3P/c18-13-7-1-3-9-15(13)23-25(22,21-17-11-5-6-12-20-17)24-16-10-4-2-8-14(16)19/h1-12H,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCRWBYKFQQRSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OP(=O)(NC2=CC=CC=N2)OC3=CC=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F2N2O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-bis(2-fluorophenoxy)phosphorylpyridin-2-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5217858.png)
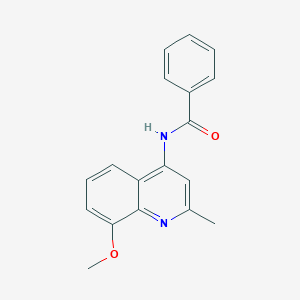
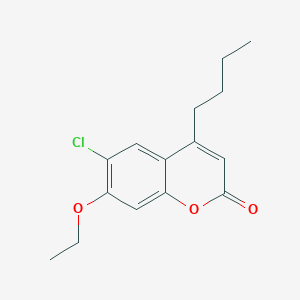
![N-(3-{[(2-chlorophenyl)amino]carbonyl}phenyl)-3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5217869.png)

![3-butoxy-N-({[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5217881.png)
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-fluorobenzamide](/img/structure/B5217888.png)
![3-methyl-N-{1-[1-(1,2,5-thiadiazol-3-ylcarbonyl)-4-piperidinyl]-1H-pyrazol-5-yl}butanamide](/img/structure/B5217898.png)
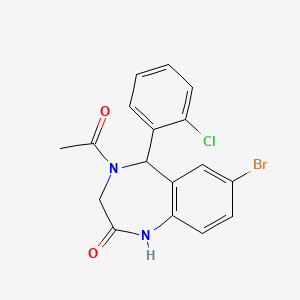
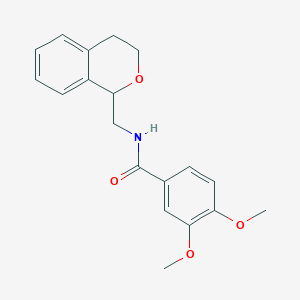
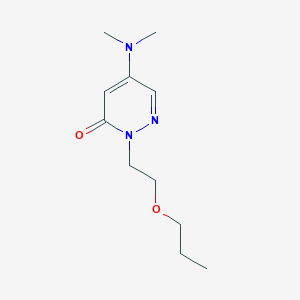
![3-butoxy-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B5217927.png)
![5-methyl-4-[(2-nitrophenyl)diazenyl]-2-(4-phenyl-1,3-thiazol-2-yl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5217933.png)
